4,5-Diaminopentanoic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4,5-Diaminopentanoic acid can be synthesized through various methods. One common synthetic route involves the reduction of ®-methyl-2,5-diaminopentanoate dihydrochloride or ®-2,5-diaminopentanoic acid hydrochloride using lithium aluminum hydride . This method is scalable and reproducible, making it suitable for industrial production.

Industrial Production Methods

Industrial production of this compound often involves the use of engineered bacterial strains such as Corynebacterium glutamicum or Escherichia coli. These bacteria are capable of producing the compound from renewable raw materials through fermentation processes. This method is environmentally friendly and cost-effective.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Diaminopentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It plays a central role in the urea cycle and is involved in the synthesis of polyamines such as putrescine .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include lithium aluminum hydride for reduction and various enzymes such as arginase for its role in the urea cycle . The reaction conditions typically involve mild temperatures and neutral pH.

Major Products Formed

The major products formed from the reactions of this compound include citrulline and arginine, which are crucial intermediates in the urea cycle . Additionally, it serves as a precursor for the synthesis of polyamines like putrescine .

Wissenschaftliche Forschungsanwendungen

4,5-Diaminopentanoic acid has a wide range of scientific research applications:

Wirkmechanismus

4,5-Diaminopentanoic acid is metabolized to L-arginine, which stimulates the pituitary release of growth hormone . This process is crucial for normal immune function and protein synthesis, especially under conditions such as burns or injuries where the body’s demand for L-arginine increases . The compound also plays a central role in the urea cycle, facilitating the disposal of excess nitrogen .

Vergleich Mit ähnlichen Verbindungen

4,5-Diaminopentanoic acid is unique due to its role in the urea cycle and its ability to act as a precursor for both citrulline and arginine . Similar compounds include:

Lysine: Another amino acid involved in protein synthesis but does not play a role in the urea cycle.

Arginine: Directly involved in the urea cycle and can be synthesized from this compound.

Citrulline: An intermediate in the urea cycle, synthesized from this compound.

These comparisons highlight the unique role of this compound in nitrogen disposal and polyamine synthesis.

Biologische Aktivität

4,5-Diaminopentanoic acid (DAPA), also known as 2,4-diaminobutyric acid, is an amino acid derivative that has garnered attention due to its diverse biological activities. This article explores the compound's biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

DAPA's biological activity is primarily attributed to its role as a substrate for various enzymes involved in amino acid metabolism. Notably, it serves as a substrate for ornithine 4,5-aminomutase, an enzyme that catalyzes the rearrangement of d-ornithine to produce DAPA . This enzymatic activity is crucial for the biosynthesis of polyamines, which are essential for cell growth and differentiation.

Antimicrobial Properties

Research indicates that DAPA exhibits antimicrobial properties. A study highlighted its potential as an antifungal agent when incorporated into certain polymeric structures. The compound was shown to enhance the antifungal activity of poly-L-ornithine against various fungal strains .

Neuroprotective Effects

DAPA has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. A case study demonstrated that DAPA could mitigate the toxic effects of amyloid-beta (Aβ) peptides in neuronal cultures. The compound was found to preserve gamma oscillations in neuronal activity, suggesting its potential role in protecting against cognitive decline associated with Alzheimer's disease .

Case Studies

- Antifungal Activity : A study conducted on δ-poly-L-ornithine showed that when modified with DAPA, the resulting polymer exhibited enhanced antifungal properties compared to unmodified controls. The study measured the minimum inhibitory concentration (MIC) against Candida albicans, demonstrating significant efficacy .

- Neuroprotection : In a controlled experiment involving cultured neurons exposed to Aβ peptides, treatment with DAPA resulted in a statistically significant reduction in neuronal death and maintained synaptic integrity compared to untreated controls (p < 0.0001) .

Data Tables

Eigenschaften

IUPAC Name |

4,5-diaminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

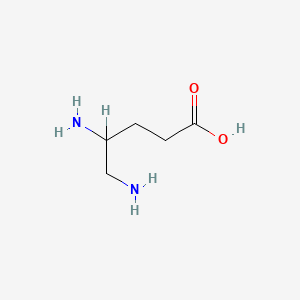

InChI=1S/C5H12N2O2/c6-3-4(7)1-2-5(8)9/h4H,1-3,6-7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGAAJQIFBEYSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50930848 | |

| Record name | 4,5-Diaminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99363-27-6, 140465-14-1 | |

| Record name | 4,5-Diaminopentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099363276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Diaminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.